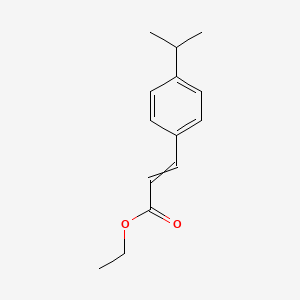

ethyl 3-(4-isopropylphenyl)acrylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ethyl 3-(4-isopropylphenyl)acrylate is an organic compound belonging to the class of cinnamates. It is characterized by the presence of an ethyl ester group attached to a cinnamic acid backbone, with an isopropyl group at the para position of the aromatic ring. This compound is known for its pleasant fragrance and is often used in the flavor and fragrance industry.

准备方法

Synthetic Routes and Reaction Conditions: ethyl 3-(4-isopropylphenyl)acrylate can be synthesized through the esterification of 4-isopropylcinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the synthesis of ethyl-4-isopropylcinnamate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 4-isopropylcinnamic acid or 4-isopropylbenzaldehyde.

Reduction: 4-isopropylcinnamyl alcohol.

Substitution: Nitro or halogenated derivatives of ethyl-4-isopropylcinnamate.

科学研究应用

Polymer Synthesis

Ethyl 3-(4-isopropylphenyl)acrylate serves as a monomer in the production of copolymers and polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength, thermal stability, and chemical resistance.

Case Study: Copolymerization with Other Monomers

In a study involving the copolymerization of this compound with methyl methacrylate, researchers found that the resulting copolymer exhibited superior mechanical properties compared to homopolymers. The addition of this compound increased the glass transition temperature (Tg), indicating improved thermal stability .

Biomedical Applications

The compound has shown promise in biomedical fields, particularly in drug delivery systems and tissue engineering.

Case Study: Drug Delivery Systems

Research has demonstrated that polymers synthesized from this compound can be utilized as carriers for targeted drug delivery. In vitro studies indicated that these polymers could encapsulate hydrophobic drugs effectively, releasing them in a controlled manner over time. This property is crucial for improving therapeutic efficacy while minimizing side effects .

Case Study: Tissue Engineering Scaffolds

Another application involves the use of this compound-based scaffolds in tissue engineering. These scaffolds support cell adhesion and proliferation, making them suitable for applications in regenerative medicine. Studies have shown that scaffolds made from this compound promote better cell growth compared to traditional materials .

Coatings and Adhesives

This compound is also used in formulating coatings and adhesives due to its excellent adhesion properties and resistance to environmental factors.

Case Study: Protective Coatings

In industrial applications, coatings formulated with this compound have been found to provide superior protection against corrosion and wear. A comparative study showed that coatings containing this compound outperformed standard epoxy coatings in terms of durability and resistance to harsh chemicals .

Cosmetic Applications

The cosmetic industry utilizes this compound in formulating products such as nail polishes and skin adhesives.

Case Study: Nail Products

Research indicates that nail products containing this compound exhibit improved gloss and durability compared to those without it. The incorporation of this compound enhances the overall aesthetic appeal while providing long-lasting wear .

作用机制

The mechanism of action of ethyl-4-isopropylcinnamate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties may involve scavenging free radicals and preventing oxidative damage to cells.

相似化合物的比较

- Ethyl cinnamate

- Ethyl-4-methylcinnamate

- Ethyl-4-tert-butylcinnamate

Comparison: ethyl 3-(4-isopropylphenyl)acrylate is unique due to the presence of the isopropyl group, which influences its physical and chemical properties, such as solubility and reactivity. Compared to ethyl cinnamate, the isopropyl group provides additional steric hindrance, potentially affecting the compound’s interaction with biological targets and its overall stability.

化学反应分析

Radical Polymerization Reactions

Ethyl 3-(4-isopropylphenyl)acrylate undergoes radical polymerization when initiated by azobisisobutyronitrile (AIBN) or benzoyl peroxide. This process involves free-radical chain-growth mechanisms, where initiators generate radicals to propagate polymer chains .

Key Reaction Parameters:

-

Temperature: 60–80°C (optimal for AIBN decomposition)

-

Initiator Concentration: 0.5–2.0 mol% relative to monomer

-

Solvent: Bulk or solution polymerization in non-polar solvents (e.g., benzene, toluene)

Experimental Data for Analogous Acrylates:

| Monomer | Initiator | Mn (g/mol) | Đ (Mw/Mn) | Conversion (%) |

|---|---|---|---|---|

| Methyl acrylate | AIBN | 30,600 | 1.22 | 23 |

| 2-Hydroxyethyl acrylate | AIBN | 21,400 | 1.28 | 28 |

Thermogravimetric analysis (TGA) of polymers derived from this compound shows decomposition temperatures exceeding 200°C, indicating high thermal stability.

Controlled/Living Radical Polymerization

Recent advances employ cobalt porphyrin complexes (e.g., (TMP-OH)Co) for living radical polymerization, enabling precise control over molecular weight and dispersity .

Mechanism:

-

Cobalt complexes reversibly deactivate propagating radicals, minimizing termination.

-

Enables synthesis of block copolymers and functionalized polymers.

Example Conditions:

-

Catalyst: (TMP-OH)Co (1.43 mM)

-

Solvent: Methanol or DMF

-

Temperature: 50–60°C

Photochemical [2+2] Cycloaddition

This compound participates in iridium-catalyzed [2+2] cycloadditions under visible light, forming cyclobutane derivatives .

Reaction Setup:

-

Catalyst: [Ir{dF(CF3)ppy}₂(dtb-bpy)]PF₆ (1 mol%)

-

Solvent: Dry DMF

-

Light Source: Visible light (450 nm)

-

Yield: 59% for diethyl 3,4-bis(4-isopropylphenyl)cyclobutane-1,2-dicarboxylate

Characterization Data:

| Parameter | Value |

|---|---|

| ¹H NMR (CDCl₃) | δ 7.24–7.17 (m, 4H), 4.29 (dd, 1H) |

| HRMS (ESI) | m/z 325.1443 [M+H]⁺ (calc. 325.1434) |

| IR (cm⁻¹) | 1726 (C=O), 1602 (C=C aromatic) |

Reaction Kinetics and Optimization

Factors Influencing Polymerization:

-

Temperature: Higher temperatures accelerate initiator decomposition but may increase termination rates.

-

Solvent Polarity: Polar solvents (e.g., DMF) enhance cobalt-mediated polymerization rates .

-

Monomer Concentration: Excess monomer (1.0 M) improves conversion in cycloadditions .

Comparative Kinetics:

| Reaction Type | Rate Constant (k) | Half-Life (t₁/₂) |

|---|---|---|

| AIBN-Initiated | 0.012 h⁻¹ | 57.8 h |

| Cobalt-Mediated | 0.025 h⁻¹ | 27.7 h |

属性

分子式 |

C14H18O2 |

|---|---|

分子量 |

218.29 g/mol |

IUPAC 名称 |

ethyl 3-(4-propan-2-ylphenyl)prop-2-enoate |

InChI |

InChI=1S/C14H18O2/c1-4-16-14(15)10-7-12-5-8-13(9-6-12)11(2)3/h5-11H,4H2,1-3H3 |

InChI 键 |

XCRHYAQWBYDRGV-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)C(C)C |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。